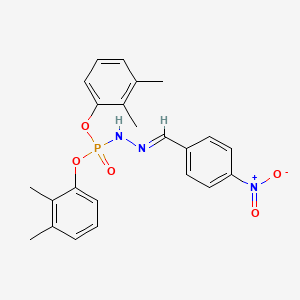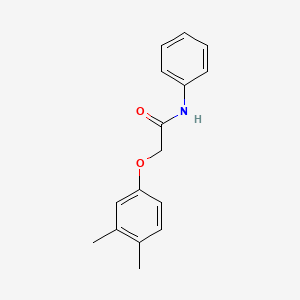![molecular formula C17H15NO5 B5859422 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid](/img/structure/B5859422.png)
3-{[4-(propionyloxy)benzoyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(propionyloxy)benzoyl]amino}benzoic acid, also known as PBA, is a chemical compound that has been extensively studied in the field of biochemistry and pharmacology. PBA is a derivative of benzoic acid, which is commonly found in plants and used as a food preservative. PBA has been shown to have a wide range of applications in scientific research, including the study of protein folding, enzyme activity, and cellular signaling pathways.
作用机制
The mechanism of action of 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid is not fully understood, but it is thought to involve interactions with the hydrophobic regions of proteins. 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to bind to misfolded proteins and promote their correct folding, possibly by stabilizing hydrophobic interactions between amino acid residues. 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to modulate the activity of certain enzymes by binding to their active sites and altering their conformation.
Biochemical and Physiological Effects:
3-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote the correct folding of misfolded proteins, which has implications for the treatment of protein misfolding diseases. 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been shown to modulate the activity of certain enzymes and affect the levels of signaling molecules in cells. In addition, 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been shown to have anti-inflammatory and anti-tumor properties.
实验室实验的优点和局限性
One of the main advantages of using 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid in lab experiments is its ability to promote the correct folding of misfolded proteins. This makes it a valuable tool for studying protein folding and misfolding, as well as for developing treatments for protein misfolding diseases. However, 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water, which can make it challenging to administer in cell culture experiments. In addition, 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid can have off-target effects on other proteins and enzymes, which can complicate the interpretation of experimental results.
未来方向
There are many future directions for the study of 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid. One area of research is the development of 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid-based therapies for protein misfolding diseases, such as Alzheimer's and Parkinson's. Another area of research is the use of 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid as a tool for studying enzyme activity and cellular signaling pathways. In addition, there is potential for the development of new 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid derivatives with improved solubility and specificity for certain proteins and enzymes. Finally, 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid could be used in combination with other compounds to develop new treatments for a wide range of diseases.
合成方法
The synthesis of 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid involves the reaction of 4-aminobenzoic acid with propionyl chloride and 4-hydroxybenzoyl chloride. The resulting compound is then purified through recrystallization and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
3-{[4-(propionyloxy)benzoyl]amino}benzoic acid has been widely used in scientific research as a tool for studying protein folding and misfolding. It has been shown to bind to misfolded proteins and promote their correct folding, which has implications for the treatment of diseases such as Alzheimer's and Parkinson's. 3-{[4-(propionyloxy)benzoyl]amino}benzoic acid has also been used to study enzyme activity and cellular signaling pathways, as it can modulate the activity of certain enzymes and affect the levels of signaling molecules in cells.
属性
IUPAC Name |
3-[(4-propanoyloxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-15(19)23-14-8-6-11(7-9-14)16(20)18-13-5-3-4-12(10-13)17(21)22/h3-10H,2H2,1H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMQVRAGEDKCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[4-(Propanoyloxy)phenyl]carbonyl}amino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[4-(4-methyl-1-piperidinyl)phenyl]butanamide](/img/structure/B5859346.png)
![2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)
![4-[(2,3,4-trichlorophenyl)sulfonyl]morpholine](/img/structure/B5859366.png)
![N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamide](/img/structure/B5859369.png)

![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5859385.png)

![4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5859397.png)
![N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)
![1-[(diphenylphosphoryl)methyl]piperidine](/img/structure/B5859427.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5859435.png)
